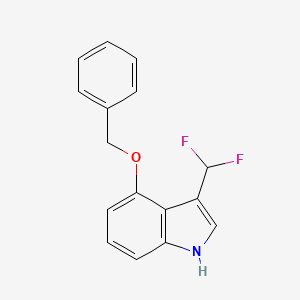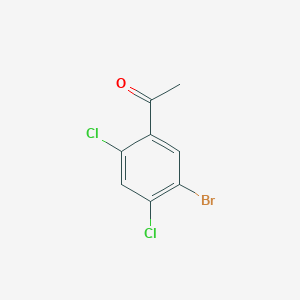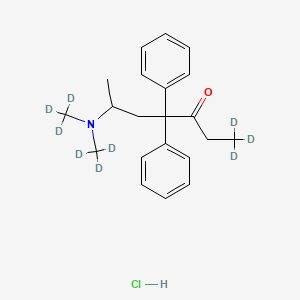
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride is a complex organic compound characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The process often begins with the preparation of the trideuteromethylamine derivative, followed by its reaction with diphenyl ketone under specific conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies, such as continuous flow reactors and automated synthesis systems, can further enhance the production process by minimizing human intervention and reducing the risk of errors.
Análisis De Reacciones Químicas
Types of Reactions
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of deuterium substitution on biological processes and to study the interactions between molecules and biological targets.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes. The presence of deuterium atoms in the molecule can affect its stability and reactivity, leading to unique effects compared to non-deuterated analogs.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other deuterated analogs of organic molecules, such as deuterated amines, ketones, and hydrocarbons. These compounds share structural similarities with (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride but differ in the specific arrangement of atoms and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of deuterium substitution and functional groups, which confer distinct chemical and physical properties. These properties make the compound valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C21H28ClNO |
|---|---|
Peso molecular |
355.0 g/mol |
Nombre IUPAC |
6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/i1D3,3D3,4D3; |
Clave InChI |
FJQXCDYVZAHXNS-ULRNJEIZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
SMILES canónico |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


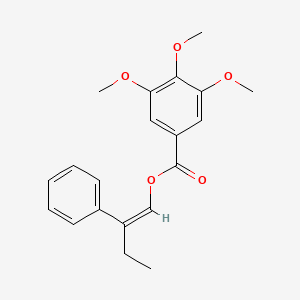
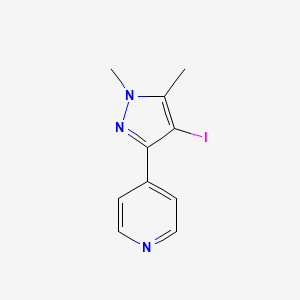
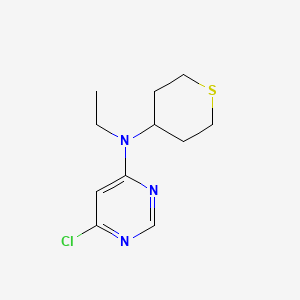

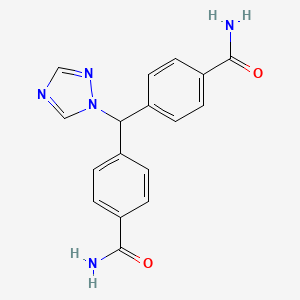
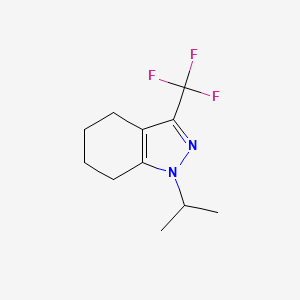
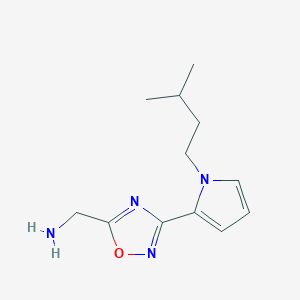
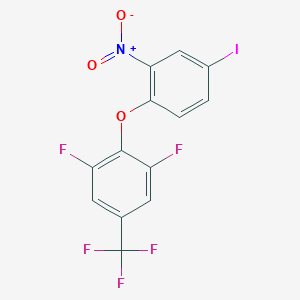
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
